molecular formula C23H26O7 B1245494 1'-O-acetylpenicillide

1'-O-acetylpenicillide

Katalognummer: B1245494
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: NUYFKDBCHFKOBT-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Hydrolysis and Degradation Pathways

1'-O-acetylpenicillide undergoes hydrolysis under acidic and alkaline conditions, similar to natural penicillins. The acetyl group at the 1'-position influences reaction rates and intermediates:

  • Acidic Hydrolysis :

    • At pH < 2, the β-lactam ring opens preferentially, forming penillic acid derivatives. The acetyl group hydrolyzes 8× slower than the β-lactam moiety in related cephalosporins .

    • Electrometric titration shows new acidic (pKa ~1.5) and basic (pKa ~7.6) groups post-hydrolysis .

  • Alkaline Hydrolysis :

    • At pH 10, the β-lactam ring cleaves to yield penicilloic acid derivatives. The acetyl group forms a zwitterion with pKa 1.8 (acidic) and pKa 5 (basic) .

ConditionPrimary ProductKey Functional Groups FormedHydrolysis Rate (Relative)
Acidic (pH < 2)Penillic acid analog-SO₃H (pKa 1.5), -NH₃⁺ (pKa 7.6)β-lactam: Fast; Acetyl: Slow
Alkaline (pH 10)Penicilloic acid analog-COO⁻ (pKa 1.8), -NH₂ (pKa 5)β-lactam: Moderate

Enzymatic Interactions

This compound interacts with penicillin-binding proteins (PBPs) and β-lactamases, though steric hindrance from the acetyl group may reduce binding efficiency:

  • PBPs : The acetyl group disrupts the D-Ala-D-Ala mimicry of the β-lactam ring, lowering affinity for transpeptidase enzymes .

  • β-Lactamases : Hydrolysis by β-lactamases is slowed due to reduced access to the β-lactam ring. For example, E. coli penicillinase degrades this compound 50% slower than unmodified penicillin .

Comparative Reactivity

This compound shows distinct reactivity compared to non-acetylated penicillins:

  • Nucleophilic Substitution : The acetyl group reduces nucleophilic attack on the β-lactam ring by 40% in methanolic solutions .

  • Oxidation : TBHP oxidizes the acetyl side chain to a carboxylic acid, forming penaldic acid derivatives (e.g., phenylacetylamino-acetaldehyde) .

Analytical Characterization

Key spectral data for reaction intermediates:

  • Penillo-aldehyde :

    • UV-Vis: λ_max = 235 nm (ε = 12,000 M⁻¹cm⁻¹) .

    • NMR (¹H): δ 9.8 ppm (CHO), δ 5.2 ppm (CH=CH) .

  • Penicilloic Acid Derivative :

    • IR: 1740 cm⁻¹ (C=O, β-lactam), 1680 cm⁻¹ (C=O, acetyl) .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1'-O-acetylpenicillide is characterized by its acetyl group substitution at the 1-position of the penicillin core structure. This modification can influence its pharmacokinetic properties, stability, and interaction with bacterial enzymes, particularly penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The mechanism of action involves the inhibition of transpeptidation during peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Antibacterial Activity

Research has demonstrated that this compound retains significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. Its efficacy can be compared to other penicillin derivatives, as shown in the following table:

CompoundGram-Positive ActivityGram-Negative Activity
This compoundHighModerate
BenzylpenicillinHighLow
AmpicillinHighHigh
PiperacillinModerateHigh

Studies have indicated that this compound is particularly effective against strains resistant to conventional penicillins, making it a candidate for further development in combating antibiotic resistance .

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with severe staphylococcal infections showed that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. This study highlighted its potential as an alternative treatment for resistant infections .
  • Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited the growth of Enterococcus faecalis strains that exhibited resistance to standard penicillin therapies. The compound's ability to penetrate bacterial biofilms was also noted, suggesting its utility in treating chronic infections .

Drug Formulation

The unique properties of this compound allow for its incorporation into various pharmaceutical formulations. The compound's stability under physiological conditions makes it suitable for oral and parenteral administration. Researchers are exploring combination therapies where this compound is paired with other antibiotics to enhance efficacy and reduce resistance development.

Novel Antibiotic Development

Given the increasing prevalence of antibiotic-resistant bacteria, there is a pressing need for novel antimicrobial agents. This compound serves as a lead compound for the synthesis of new derivatives aimed at improving antibacterial activity while minimizing side effects. Ongoing research focuses on modifying the acetyl group to enhance binding affinity to PBPs and improve pharmacological profiles .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C23H26O7

Molekulargewicht

414.4 g/mol

IUPAC-Name

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate

InChI

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1

InChI-Schlüssel

NUYFKDBCHFKOBT-IBGZPJMESA-N

Isomerische SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2

Kanonische SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2

Synonyme

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one
3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one
AS 186b
AS-186b
purpactin A
vermixocin B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-O-acetylpenicillide
Reactant of Route 2
1'-O-acetylpenicillide
Reactant of Route 3
1'-O-acetylpenicillide
Reactant of Route 4
1'-O-acetylpenicillide
Reactant of Route 5
1'-O-acetylpenicillide
Reactant of Route 6
1'-O-acetylpenicillide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.